3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Catalog No.
S3013697
CAS No.
58629-13-3
M.F
C16H9NO3S
M. Wt
295.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-o...

CAS Number

58629-13-3

Product Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one

Molecular Formula

C16H9NO3S

Molecular Weight

295.31

InChI

InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H

InChI Key

LUJUQVJLSQUYQW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O

Solubility

not available
  • Benzothiazole: This group is found in various biologically active molecules, including some with anti-microbial properties PubChem, 3-(1,3-benzothiazol-2-yl)thiochromen-4-one: .
  • Chromen-4-one: This core structure is present in many natural products, including some flavonoids with antioxidant and anti-inflammatory properties ScienceDirect, Synthesis and Biological Evaluation of Novel Flavonoid Derivatives as Potential Anti-Alzheimer Agents.
  • 7-Hydroxy group: The presence of a hydroxyl group can influence a molecule's solubility and biological activity.

3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that integrates a benzothiazole moiety with a chromenone structure. This compound is characterized by its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and material science. The presence of the hydroxyl group at the 7-position of the chromenone enhances its reactivity and solubility, while the benzothiazole ring contributes to its biological profile.

Research suggests that 3-BZT-7-OH has the potential to act as a fluorescent probe for the detection of peroxynitrite, a reactive oxygen species []. The mechanism of action likely involves the interaction between the probe and the target molecule, causing a shift in the absorption or emission properties of the probe, which can be measured using spectroscopic techniques []. However, further investigation is needed to elucidate the detailed mechanism.

  • Oxidation: This can be facilitated by agents such as hydrogen peroxide or potassium permanganate, potentially yielding sulfoxides or sulfones.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or alcohols.
  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the specific reagents and conditions used .

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in acidic medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Research indicates that 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one exhibits significant biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various pathogens.
  • Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell growth through mechanisms involving enzyme inhibition and modulation of signaling pathways .

The synthesis of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step reactions:

  • Condensation Reaction: The reaction between 2-aminobenzenethiol and appropriate chromenone derivatives under basic conditions (e.g., potassium carbonate) to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to yield the final product.
  • Purification: Techniques such as recrystallization or column chromatography are employed to purify the synthesized compound .

The compound has diverse applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against cancer and infections.
  • Material Science: Used as a building block for synthesizing more complex molecules and materials .
  • Biological Research: Explored for its interactions with biological targets, aiding in drug discovery efforts.

Interaction studies are crucial for understanding the mechanism of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one. Molecular docking studies have been conducted to explore how the compound binds to target proteins involved in disease pathways. For instance, binding affinities to enzymes related to cancer treatment have been assessed, indicating potential therapeutic applications .

Several compounds share structural similarities with 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one, highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1,3-Benzothiazol-2(3H)-oneSimpler benzothiazole derivativeLacks chromenone structure; primarily studied for anti-tubercular activity.
2-AminobenzothiazoleContains an amino groupKnown for its role in dye synthesis; lacks chromenone structure.
7-Hydroxy-4H-chromen-4-oneContains chromenone structureLacks benzothiazole moiety; used as an anticoagulant.

Uniqueness

The uniqueness of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one lies in its dual functionality derived from both the benzothiazole and chromenone structures. This combination not only enhances its chemical reactivity but also contributes to its distinct biological activities compared to other similar compounds .

XLogP3

3.3

Dates

Modify: 2023-08-17

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